(2S,3R)-3-Amino-2-hydroxyheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJKXTUQZYCKF-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]([C@@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439173 | |
| Record name | (2S,3R)-3-AMINO-2-HYDROXYHEPTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334871-10-2 | |
| Record name | (2S,3R)-3-AMINO-2-HYDROXYHEPTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Methodologies for 2s,3r 3 Amino 2 Hydroxyheptanoic Acid
Strategies for Stereoselective Synthesis
The stereoselective synthesis of (2S,3R)-3-Amino-2-hydroxyheptanoic acid and its analogs is paramount for its application in the synthesis of biologically active molecules. Chemists have developed several key strategies to control the three-dimensional arrangement of the amino and hydroxy groups.
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy leverages the existing stereocenters of the starting material to build the target molecule. A notable example is the synthesis of (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), a structurally similar compound, starting from D-glucose. nih.govnih.gov This approach involves a directed manipulation of the functional groups at the C3 and C4 positions of the D-glucose scaffold to achieve the desired stereochemistry of the final product. nih.govnih.gov The synthesis begins with the transformation of D-glucose into a key intermediate, which then undergoes a series of reactions including Wittig olefination, hydrogenation, and oxidative cleavage to construct the carbon chain and introduce the necessary functional groups with the correct stereoconfiguration. nih.gov
Table 1: Key Steps in Chiral Pool Synthesis from D-Glucose
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Wittig Reaction | Chain elongation |
| 2 | Hydrogenation | Saturation of double bond |
| 3 | Hydrolysis & Oxidative Cleavage | Formation of a key intermediate triol |
| 4 | Functional Group Manipulation | Introduction of the amino group precursor (azide) |
| 5 | Deprotection & Oxidation | Formation of the final acid |
Asymmetric Catalysis in Synthesis
Asymmetric catalysis employs chiral catalysts to create stereogenic centers with high enantioselectivity. nih.gov While specific examples for this compound are not detailed in the provided results, general strategies applicable to its α-hydroxy-β-amino acid core are well-established. These include:
Asymmetric Aminohydroxylation: This powerful method, developed by Sharpless, can introduce both the amino and hydroxy groups across a double bond in a stereocontrolled manner. nih.gov The synthesis of a protected (2R,3R)-3-hydroxyaspartic acid derivative utilizes this reaction on trans-ethyl cinnamate (B1238496) as a key step. nih.gov
Asymmetric Hydrogenation: Chiral metal complexes, often using ligands like DIPAMP or BINAP, can be used to reduce prochiral enamides or β-keto esters to form the chiral amino or hydroxy centers, respectively. nih.gov
Lewis Acid Catalyzed Reactions: Chiral Lewis acids can catalyze multicomponent reactions, such as the condensation of an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal, to produce vicinal hydroxylamino acids stereoselectively. nih.gov
These catalytic methods offer an efficient route to chiral building blocks without relying on a chiral pool. nih.gov
Diastereoselective Alkylation and Addition Reactions
These methods involve the reaction of a chiral substrate with a reagent in a way that the existing chirality directs the formation of a new stereocenter.
1,4-Conjugate Addition: The 1,4-addition of organocuprates to chiral α,β-unsaturated esters is a powerful tool. For instance, the diastereoselective 1,4-addition of lithium dialkylcuprates to a Garner's enoate (derived from Garner's aldehyde) has been used to synthesize (2S,3R)-3-alkylglutamates. researchgate.net This method achieves high diastereoselectivity (>20:1) and yields ranging from 76-99%. researchgate.net
Aza-Friedel-Crafts Alkylation: This reaction has been developed for the synthesis of quaternary α-amino esters. nih.gov While not a direct synthesis of the target compound, the principles of controlling stereochemistry through alkylation of an imine intermediate are relevant. nih.gov The use of chiral Brønsted acids as catalysts can induce enantioselectivity in such alkylations. nih.gov
Enolate Amination: The stereoselective amination of chiral enolates provides another route. The reaction of an enolate derived from a chiral N-acyloxazolidinone with an azodicarboxylate can produce hydrazide adducts with high diastereomeric ratios (97:3 to >99:1), which can then be converted to the desired amino acid. researchgate.net
Enzymatic Methods in Stereoselective Production
Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Enzymes can be used to synthesize key intermediates with high enantiomeric purity.
Lactate Dehydrogenases (LDHs): Specific LDHs can reduce α-keto acids to the corresponding α-hydroxy acids with excellent stereoselectivity. For example, d-LDH from Leuconostoc mesenteroides and l-LDH from chicken have been used to produce optically pure (S)- and (R)-3,3,3-trifluorolactic acid from the corresponding pyruvate (B1213749) derivative with >99.5% enantiomeric excess. researchgate.net This approach could be adapted for the synthesis of the (2S)-hydroxy moiety of the target compound.
Transaminases: D-amino acid transaminases can be used for the asymmetric synthesis of chiral amino acids from prochiral α-keto acids. researchgate.net This enzymatic amination provides a direct route to the (3R)-amino group.
Cascade Reactions: A two-enzyme cascade system has been developed starting from L-α-amino acids. nih.gov This system first uses an L-amino acid deaminase to produce a 2-oxoacid intermediate, which then undergoes a stereoselective aldol (B89426) addition catalyzed by an aldolase (B8822740) to create new stereocenters. nih.gov Subsequent oxidative decarboxylation yields 2-substituted 3-hydroxycarboxylic acids. nih.gov
Table 2: Examples of Enzymatic Methods
| Enzyme Type | Reaction | Selectivity | Reference |
|---|---|---|---|
| Lactate Dehydrogenase (LDH) | Reduction of α-keto acid to α-hydroxy acid | >99.5% ee | researchgate.net |
| Transaminase | Amination of α-keto acid to α-amino acid | High | researchgate.net |
Total Synthesis Approaches
The total synthesis of this compound and its analogs often integrates several stereoselective strategies. A representative total synthesis is the one starting from D-glucose, which can be considered both a chiral pool approach and a total synthesis. nih.govnih.gov
The synthesis of the related (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA) from D-glucose provides a clear blueprint. nih.gov The key steps involve:
Preparation of the Aldehyde: D-glucose is converted over several steps into 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose.
Chain Elongation: A Wittig reaction with a pentyl-triphenylphosphonium bromide extends the carbon chain to the required length.
Stereocenter Inversion: The hydroxyl group at C3 of the intermediate is converted to an azide (B81097) group with inversion of configuration using a Mitsunobu reaction. This step is crucial for establishing the (3R)-amino stereochemistry.
Final Modifications: A sequence of deprotection and oxidation steps converts the terminal alcohol to a carboxylic acid.
Deprotection: Finally, a one-pot reaction involving catalytic hydrogenation (10% Pd/C) simultaneously cleaves the benzyl (B1604629) ether protecting group and reduces the azide to the primary amine, yielding the target molecule. nih.gov
Analogues and Derivatives Synthesis
The synthesis of analogues and derivatives of this compound is a critical area of research, driven by the need to understand structure-activity relationships (SAR) and develop novel bioactive compounds. Methodologies focus on creating structural diversity by modifying the core scaffold, altering the side chain, and incorporating the amino acid into larger peptidic structures.
Design Principles for Structural Analogues
The design of structural analogues of this compound is guided by the goal of creating versatile building blocks for chemical synthesis. A key principle involves the application of various protecting group strategies to allow for selective modification at the carboxyl, amino, and hydroxyl moieties. nih.govmdpi.com This approach yields derivatives suitable for a range of applications, including C- or N-terminal derivatization and solid-phase peptide synthesis (SPPS). nih.govmdpi.com
The creation of these building blocks is often aimed at producing analogues for SAR studies, which are essential for evaluating how changes in the chemical structure affect biological activity. mdpi.com For instance, derivatives of related β-hydroxy-α-amino acids, such as (2S,3S)-3-hydroxyleucine, are designed to be incorporated into natural products and their analogues to probe biological function. nih.gov The stereoselective synthesis of the chiral core is a significant challenge and a primary consideration in the design process. nih.gov Various synthetic approaches have been developed to address this, including the asymmetric introduction of amino and hydroxyl groups to olefinic acids and the use of chiral pool starting materials like D-glucose. nih.govnih.gov The design also extends to creating orthogonally protected derivatives, which allows for sequential deprotection and modification, as demonstrated in the synthesis of analogues like the core of callipeltins. nih.govcapes.gov.br
| Design Principle | Objective | Example Application |
| Protecting Group Strategy | Enable selective modification at different functional groups (amino, carboxyl, hydroxyl). | Preparation of building blocks for Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.com |
| Stereocontrol | Achieve specific stereochemistry at chiral centers (e.g., 2S, 3R). | Enantioselective synthesis starting from chiral precursors like D-glucose. nih.govnih.gov |
| Orthogonal Protection | Allow for sequential removal of protecting groups for complex modifications. | Synthesis of the protected amino acid core of callipeltins. nih.govcapes.gov.br |
| Structure-Activity Relationship (SAR) | Create diverse analogues to study the impact of structural changes on biological activity. | Synthesis of 3-O-acylated derivatives to mimic natural product motifs. nih.govmdpi.com |
Synthesis of Modified Side Chains
One common approach is to start from different precursors to build analogues with varying chain lengths. For example, a similar non-proteinogenic amino acid, (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), which has a longer alkyl chain, was synthesized from D-glucose. nih.govnih.gov Another strategy involves the synthesis of versatile intermediates, such as l-α-amino-ω-bromoalkanoic acids, which can be used to introduce a variety of functionalized side chains through S-alkylation. researchgate.net
Furthermore, acylation of the 3-hydroxy group represents another route to side chain modification. In the synthesis of (2S,3S)-3-hydroxyleucine derivatives, the building blocks were converted into 3-O-acylated structures using esterification protocols. nih.govmdpi.com This method is particularly relevant for mimicking the structures of natural products where fatty acid side chains are attached at this position. nih.gov The synthesis of analogues is not limited to simple alkyl chains; more complex side chains, such as those containing aromatic groups like in (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids, have also been achieved. elsevierpure.com
| Modification Strategy | Precursor/Reagent | Resulting Analogue/Derivative |
| Chain Extension | D-glucose | (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA) nih.govnih.gov |
| Functionalization via Intermediate | l-α-Amino-ω-bromoalkanoic acids | Functionalized non-natural amino acids researchgate.net |
| O-Acylation | (2S,3S)-3-hydroxyleucine building block, fatty acids | 3-O-acylated (2S,3S)-3-hydroxyleucine derivatives nih.govmdpi.com |
| Aromatic Side Chain Introduction | Garner's aldehyde | (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid elsevierpure.com |
Incorporation into Peptidic Structures
A significant application for this compound and its analogues is their incorporation into peptidic structures to create novel peptides or analogues of natural products. The amino acid often serves as a unique, non-proteinogenic component in these larger molecules.
For example, the analogue (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA) is the N-terminal component of microginin, a linear pentapeptide with antihypertensive properties. nih.govnih.gov The synthesis of AHDA is therefore a key step in the total synthesis of microginin and its derivatives. nih.gov Similarly, the orthogonally protected derivative of (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid was specifically synthesized for incorporation into the biologically active marine peptides callipeltin A and D. nih.govcapes.gov.br
The development of building blocks suitable for solid-phase peptide synthesis (SPPS) is a crucial aspect of this work. nih.govmdpi.com These building blocks must have appropriate protecting groups that are compatible with the iterative nature of SPPS. The ability to incorporate these unusual amino acids into peptides allows for the exploration of how these residues influence the conformation and biological activity of the resulting peptide. Analogues such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids are components of natural products like phomopsin B and ustiloxins, highlighting the importance of their synthesis for accessing these complex molecules. elsevierpure.com
Biological Relevance and Mechanistic Studies of 2s,3r 3 Amino 2 Hydroxyheptanoic Acid
Enzymatic Interactions and Inhibition Mechanisms
The unique structural configuration of (2S,3R)-3-Amino-2-hydroxyheptanoic acid, featuring adjacent amino and hydroxyl groups, makes it a candidate for interacting with the active sites of various enzymes, particularly metalloenzymes.
Aminopeptidases are a class of enzymes that play crucial roles in various physiological processes by cleaving N-terminal amino acids from peptides and proteins. wikipedia.org The inhibition of these enzymes is a key area of interest for therapeutic intervention in diseases like cancer and infectious diseases. monash.edunih.gov
Research has shown that derivatives of this compound are effective inhibitors of several aminopeptidases. Specifically, a tripeptide analogue containing (2S,3R)-3,7-diamino-2-hydroxy-heptanoic acid demonstrated inhibitory activity against Aminopeptidase (B13392206) B (AP-B) and Aminopeptidase M (AP-M). nih.govlookchem.com These enzymes are cell surface aminopeptidases implicated in processes such as inflammation, immunity, and pain. lookchem.com The inhibitory action of these compounds is often compared to bestatin (B1682670), a well-known natural dipeptide inhibitor of aminopeptidases. lookchem.comwikipedia.org Bestatin and its analogues are known to be competitive, slow-binding inhibitors of enzymes like Aminopeptidase M. researchgate.net
Furthermore, studies have indicated that this compound itself can inhibit E. coli Methionine Aminopeptidase 1 (EcMetAP1). Methionine aminopeptidases (MetAPs) are essential for bacterial survival as they remove the N-terminal methionine from newly synthesized proteins, making them a promising target for antibacterial agents. researchgate.netresearchgate.net
The mechanism of inhibition by compounds containing the 3-amino-2-hydroxy acid moiety often involves the coordination of the amino and hydroxyl groups with the metal ions, such as zinc, present in the active site of the aminopeptidases. patsnap.com This interaction mimics the transition state of peptide hydrolysis, leading to potent and often competitive inhibition. nih.gov
| Enzyme | Inhibitor | Observed Effect | Citation(s) |
| Aminopeptidase B (AP-B) | (2S,3R)-3,7-diamino-2-hydroxy-heptanoyl-Leu-Pro-OH | Inhibition | nih.govlookchem.com |
| Aminopeptidase M (AP-M) | (2S,3R)-3,7-diamino-2-hydroxy-heptanoyl-Leu-Pro-OH | Inhibition | nih.govlookchem.com |
| Enkephalin-degrading Aminopeptidases | (2S,3R)-3,7-diamino-2-hydroxy-heptanoyl-Leu-Pro-OH | Potent and selective inhibition | nih.gov |
| Methionine Aminopeptidase 1 (E. coli) | This compound | Inhibition |
Non-proteinogenic amino acids like this compound are not incorporated into proteins during translation but can play significant roles as intermediates in specialized metabolic pathways. lookchem.comasm.orgmdpi.com The metabolism of amino acids is crucial for numerous cellular functions beyond protein synthesis, including energy production, nucleotide synthesis, and the generation of signaling molecules. nih.gov
By inhibiting aminopeptidases, compounds such as this compound can modulate the turnover of peptides and the availability of free amino acids, thereby influencing amino acid metabolism. scbt.com The inhibition of these enzymes can disrupt the normal degradation of peptides, which is a key aspect of protein metabolism and cellular regulation. scbt.com For instance, the inhibition of aminopeptidases is a known mechanism to study protein turnover and the regulation of peptide-mediated signaling pathways. scbt.com While the specific metabolic fate of this compound is not extensively detailed in the available literature, its structural similarity to other bioactive amino acids suggests it could be processed by various cellular enzymes, potentially serving as a precursor for other molecules or being degraded through specific catabolic pathways.
The biological activity of this compound and its derivatives extends to the modulation of various enzymes beyond the common aminopeptidases. For instance, bestatin, a structural analogue, is known to inhibit leukotriene A4 hydrolase, an enzyme with both epoxide hydrolase and aminopeptidase activities. wikipedia.org This dual activity highlights the potential for these compounds to interact with a range of enzymes.
The ability of aminopeptidase inhibitors to modulate enzyme activity can have profound effects on cellular processes. For example, probestin, a natural tetrapeptide that contains a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety, is a potent inhibitor of aminopeptidase N (APN/CD13) and has been shown to inhibit angiogenesis. frontiersin.orgnih.gov This anti-angiogenic activity is attributed to its enzymatic inhibition. frontiersin.org
Biological Activities in Research Models (excluding clinical human trial data)
The enzymatic interactions of this compound and its derivatives translate into a range of biological activities that have been explored in various research models.
The inhibition of essential bacterial enzymes is a key strategy for the development of new antibacterial agents. nih.gov As mentioned, Methionine aminopeptidases (MetAPs) are vital for bacterial growth, and their inhibition leads to bacterial cell death. The demonstrated activity of this compound against E. coli MetAP1 suggests a direct antibacterial mechanism.
The broader class of amino acid analogues and their derivatives has been widely studied for antimicrobial properties. mdpi.comnih.gov These compounds can act as structural analogs of metabolic intermediates, thereby disrupting crucial biosynthetic pathways in bacteria. nih.gov For example, some amino acid derivatives interfere with the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov Bestatin, for instance, has been shown to reduce the persistence of Salmonella typhimurium in experimental infections, not by a direct antibiotic effect, but by stimulating the host's cell-mediated immunity. nih.gov It has also been found to inhibit the growth of Staphylococcus aureus and biofilm formation by targeting leucine (B10760876) aminopeptidase. researchgate.net The mechanism often involves the active transport of these compounds into the bacterial cell, where they can exert their inhibitory effects on intracellular targets. asm.org
| Compound/Class | Mechanism of Action | Target Organism(s) | Citation(s) |
| Bestatin | Stimulation of host cell-mediated immunity | Salmonella typhimurium | nih.gov |
| Bestatin | Inhibition of Leucine Aminopeptidase, growth, and biofilm formation | Staphylococcus aureus | researchgate.net |
| Phosphonopeptides | Inhibition of cell wall biosynthesis (Alanine Racemase, D-Ala-D-Ala Synthetase) | Various bacteria | asm.org |
| Amino acid derivatives of quinolines | Inhibition of DNA gyrase and/or topoisomerase-IV | Various bacteria | nih.gov |
| Amino acid derivatives of monascus pigments | Disruption of cell integrity | Gram-positive and Gram-negative bacteria, Fungi | nih.gov |
The inhibition of aminopeptidases can also modulate inflammatory responses. Bestatin has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and CXCL8/IL-8 by activated human monocytes, while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov This suggests that aminopeptidase inhibitors can shift the balance from a pro-inflammatory to an anti-inflammatory state. nih.gov
The anti-inflammatory effects of amino acid derivatives are not limited to aminopeptidase inhibition. Some amino acids and their derivatives can directly influence inflammatory signaling pathways. For example, certain amino acids can modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. cdnsciencepub.com Lipoamino acids, which are conjugates of amino acids and fatty acids, have been investigated for their potential to resolve inflammation by altering prostaglandin (B15479496) profiles. nih.gov While direct studies on the anti-inflammatory pathways of this compound are limited, the activities of its structural analogs suggest that it may exert anti-inflammatory effects through the modulation of cytokine production and key inflammatory signaling cascades. nih.govfrontiersin.org
Exploration of Neuroprotective Modalities
While direct studies on the neuroprotective modalities of this compound are not extensively documented, its structural similarity to known aminopeptidase inhibitors suggests potential neuroprotective roles. Aminopeptidases are enzymes that play a crucial part in various biological processes, including the regulation of peptide signaling in the nervous system. scbt.com The inhibition of these enzymes has emerged as a promising strategy for neuroprotection in various pathological conditions.
Inhibition of specific aminopeptidases has shown beneficial effects in preclinical models of neurological disorders. For instance, inhibitors of aminopeptidase P2 have been demonstrated to reduce tissue injury in models of stroke by preventing the breakdown of bradykinin (B550075), a peptide with neuroprotective properties. nih.gov This leads to an increase in bradykinin levels, which in turn stimulates the release of neuroprotective molecules like nitric oxide and prostacyclin. nih.gov
Furthermore, inhibitors of dipeptidyl peptidase-4 (DPP-4) are being investigated for their therapeutic potential in Alzheimer's disease. nih.gov The proposed neuroprotective mechanisms of DPP-4 inhibitors include the reduction of β-amyloid plaques and the formation of neurofibrillary tangles, which are hallmarks of Alzheimer's pathology. nih.gov Additionally, some aminopeptidase inhibitors, such as β-Spaglumic acid, have been shown to directly protect spinal cord neurons from excitotoxicity and hypoxic damage. medchemexpress.com
Given that this compound is a core structural element of several potent aminopeptidase inhibitors, it is plausible that this compound could exert neuroprotective effects by modulating the activity of one or more of these enzymes. The exploration of its specific interactions with aminopeptidases in the central nervous system would be a critical step in validating its potential as a neuroprotective agent.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) of compounds containing the β-amino-α-hydroxy acid scaffold, such as this compound, has been a subject of significant investigation, particularly in the context of their inhibitory activity against metallo-aminopeptidases. These studies are crucial for the rational design of more potent and selective enzyme inhibitors. mdpi.com
The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of enzyme inhibitors. For inhibitors containing the 3-amino-2-hydroxy acid moiety, the (2S,3R) configuration is often essential for potent inhibitory activity. This specific stereochemistry is found in naturally occurring and synthetic inhibitors like amastatin (B1665947) and bestatin. nih.gov
The (2S)-hydroxyl group plays a significant role in the binding of these inhibitors to the active site of aminopeptidases. It is thought to contribute to the stabilization of the enzyme-inhibitor complex, which is a crucial step in the inhibitory mechanism. nih.gov The importance of stereochemistry is further underscored by the fact that other stereoisomers of these inhibitors often exhibit significantly reduced or no biological activity. The stereoselective synthesis of these compounds, often starting from chiral precursors like Garner's aldehyde, is a key aspect of developing effective therapeutic agents. elsevierpure.com
Table 1: Stereochemistry and Biological Activity of Selected Aminopeptidase Inhibitors
| Compound | Core Structure | Key Stereochemistry | Biological Activity |
| Amastatin | (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid | (2S,3R) | Potent, slow-binding inhibitor of aminopeptidase M. nih.gov |
| Bestatin | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl-L-leucine | (2S,3R) | Slow-binding, competitive inhibitor of aminopeptidase M and leucine aminopeptidase. nih.gov |
Structural modifications to the core this compound scaffold and its derivatives have a profound impact on their binding affinity and selectivity for different aminopeptidases. These modifications can be systematically explored to optimize the inhibitory properties of these compounds.
One key area of modification is the peptide chain attached to the amino acid core. For instance, in analogues of amastatin, increasing the length of the peptide chain has been shown to result in more potent inhibitors. nih.gov This is often due to a slower binding process, which can lead to a more stable and long-lasting inhibition of the target enzyme. nih.gov The nature of the amino acid residues in the peptide chain also influences selectivity. For example, aminopeptidase M tends to bind tri- and tetrapeptide inhibitors more strongly, whereas leucine aminopeptidase shows a preference for dipeptide inhibitors. nih.gov
Modifications can also be made to the side chains of the inhibitor to better fit into the specific subsites of the enzyme's active site. For example, in the development of inhibitors for aminopeptidase A, the exploration of interactions within the S2' subsite has been crucial for designing highly potent and selective inhibitors. portlandpress.com Site-directed mutagenesis studies of the enzyme itself can also provide valuable insights into the key residues involved in inhibitor binding, guiding the design of more effective compounds. nih.gov The binding mode of α-hydroxy-β-amino acid inhibitors to enzymes like methionine aminopeptidase has also been a subject of computational and structural studies, further informing rational drug design. nih.gov
Table 2: Impact of Structural Modifications on Enzyme Inhibition
| Modification | Example | Effect on Enzyme Binding/Activity |
| Increased peptide chain length | Amastatin analogues | Enhanced inhibitory potency due to slower binding kinetics. nih.gov |
| Alteration of peptide sequence | Dipeptide vs. Tri/Tetrapeptide inhibitors | Differential selectivity for various aminopeptidases (e.g., LAP vs. AP-M). nih.gov |
| Modification of side chains | Inhibitors targeting APA S2' subsite | Improved potency and selectivity by optimizing interactions with specific enzyme residues. portlandpress.com |
Role As a Chemical Building Block in Advanced Organic Synthesis
Precursor in Natural Product Synthesis
The α-hydroxy-β-amino acid motif is a recurring structural element in a variety of biologically active natural products. beilstein-journals.org While direct examples featuring the heptanoic acid side chain are specific, the closely related analog, (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA), serves as a prime exemplar of this building block's importance. AHDA is a key non-proteinogenic amino acid component of microginin, a linear pentapeptide isolated from the cyanobacterium Microcystis aeruginosa. beilstein-journals.orgnih.gov The synthesis of microginin and the confirmation of its absolute stereochemistry were heavily reliant on the asymmetric synthesis of the AHDA fragment. researchgate.netresearchgate.net
The utility of this structural class extends beyond microginin. The α-hydroxy-β-amino acid core is a constituent of numerous other significant natural products. These include the linear peptides bestatin (B1682670) and valinoctin, the protein kinase inhibitor balanol, and the widely known anticancer drug, paclitaxel (B517696) (Taxol). beilstein-journals.org The stereoselective synthesis of these amino acid fragments is often a critical challenge in the total synthesis of the parent natural products. elsevierpure.com
Table 1: Natural Products Containing α-Hydroxy-β-Amino Acid Motifs
| Natural Product | Building Block / Structural Motif | Biological Activity | Source |
|---|---|---|---|
| Microginin | (2S,3R)-3-Amino-2-hydroxydecanoic acid (AHDA) | Antihypertensive (ACE inhibitor) | beilstein-journals.orgnih.gov |
| Bestatin | α-Hydroxy-β-amino acid fragment | Enzyme inhibitor | beilstein-journals.org |
| Valinoctin | α-Hydroxy-β-amino acid fragment | Enzyme inhibitor | beilstein-journals.org |
| Balanol | α-Hydroxy-β-amino acid constituent | Protein kinase inhibitor | beilstein-journals.org |
| Paclitaxel (Taxol) | α-Hydroxy-β-amino acid side chain | Anticancer | beilstein-journals.orgresearchgate.net |
| Phomopsin B | (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | Microtubule inhibitor | elsevierpure.com |
Utility in Complex Organic Molecule Construction
The construction of complex molecules, such as the cyclodepsipeptides, often presents significant synthetic challenges, including the creation of macrocycles and the incorporation of unusual amino acids. nih.gov The (2S,3R)-3-Amino-2-hydroxyheptanoic acid scaffold provides a versatile starting point for addressing these challenges. Its defined stereocenters and orthogonal functional groups (acid, amine, and alcohol) allow for controlled, stepwise elongation and cyclization strategies.
In the synthesis of linear peptides like microginin, the AHDA building block is incorporated using standard peptide coupling techniques, with appropriate protection of the hydroxyl and amino groups to ensure regioselectivity. nih.govresearchgate.net For more complex architectures, such as cyclic peptides or polyketide-peptide hybrids, this building block can serve as a linchpin, connecting different fragments of the molecule. The synthesis of such complex natural products is a non-commercial research activity that drives the development of new synthetic methods. rroij.com The ability to functionalize either the N-terminus, the C-terminus, or the hydroxyl group provides synthetic chemists with multiple pathways to construct intricate molecular frameworks. nih.gov
Derivatization for Novel Compound Libraries
The derivatization of natural product scaffolds is a powerful strategy for drug discovery and for conducting structure-activity relationship (SAR) studies. nih.gov The this compound core is an ideal template for generating libraries of novel compounds. By systematically modifying the functional groups, chemists can explore the chemical space around the core structure to optimize biological activity or other properties.
Key derivatization strategies include:
N-Acylation: Introducing a variety of acyl groups to the C-3 amino function to mimic different peptide bonds or to introduce lipophilic chains.
O-Acylation/Alkylation: Modifying the C-2 hydroxyl group can significantly impact binding affinity and pharmacokinetic properties. For instance, in the muraymycin class of antibiotics, acylation of the hydroxyl group of a similar building block, (2S,3S)-3-hydroxyleucine, with fatty acid side chains leads to a dramatic increase in biological activity. nih.gov
Carboxyl Group Modification: Converting the carboxylic acid to esters or amides allows for further functionalization and can influence the molecule's polarity and cell permeability.
A sophisticated approach to derivatization involves modern synthetic methods like C-H activation. nih.gov For example, a C(sp³)-H activation strategy was employed in the stereoselective synthesis of new analogs of a proline-based compound, demonstrating how late-stage functionalization can efficiently generate a library of derivatives for biological screening. nih.gov These approaches enable the rapid synthesis of diverse compound libraries from a common chiral precursor.
Table 2: Derivatization Strategies for α-Hydroxy-β-Amino Acid Scaffolds
| Functional Group | Derivatization Method | Purpose / Application | Source |
|---|---|---|---|
| Amino Group (N-terminus) | Acylation, Alkylation, Peptide Coupling | Peptide elongation, SAR studies, introduction of new functional groups. | nih.gov |
| Hydroxyl Group | Esterification, Etherification | Modulate biological activity, improve pharmacokinetic properties. | nih.gov |
| Carboxyl Group (C-terminus) | Esterification, Amidation | Create prodrugs, building blocks for solid-phase synthesis, alter polarity. | nih.gov |
| Side Chain (Alkyl) | C-H Activation, Cross-Metathesis | Late-stage functionalization, create novel analogs for SAR studies. | nih.govnih.gov |
Analytical and Computational Approaches in Research of 2s,3r 3 Amino 2 Hydroxyheptanoic Acid
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used to determine the connectivity, stereochemistry, and elemental composition of (2S,3R)-3-Amino-2-hydroxyheptanoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign every proton and carbon atom in the molecule and to confirm its relative stereochemistry.
¹H NMR: This experiment provides information about the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound would show distinct signals for the protons on the aliphatic chain, the α- and β-protons (at C2 and C3), and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The coupling constants (J-values) between adjacent protons, particularly H2 and H3, are crucial for inferring the relative stereochemistry.
¹³C NMR: This spectrum reveals the number of unique carbon environments. For this compound, seven distinct carbon signals are expected, including the characteristic signal for the carbonyl carbon (C1) in the carboxylic acid group. mdpi.com
2D NMR Techniques: To unambiguously assign the structure, several 2D NMR experiments are utilized:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the carbon backbone. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary carbons and piecing together the molecular framework, especially around the carbonyl group. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing critical information to confirm the syn or anti relative stereochemistry between the C2-hydroxyl and C3-amino groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures; actual experimental values may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 (-COOH) | ~10-12 (broad s) | ~175-180 | H2, H3 |
| 2 (-CHOH) | ~4.0-4.2 (d) | ~70-75 | H3, H1 |
| 3 (-CHNH₂) | ~3.2-3.5 (m) | ~55-60 | H2, H4, H5 |
| 4 (-CH₂) | ~1.4-1.6 (m) | ~30-35 | H3, H5, H6 |
| 5 (-CH₂) | ~1.2-1.4 (m) | ~25-30 | H4, H6, H7 |
| 6 (-CH₂) | ~1.2-1.4 (m) | ~22-25 | H5, H7 |
| 7 (-CH₃) | ~0.8-1.0 (t) | ~13-15 | H5, H6 |
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. When coupled with chromatographic techniques like HPLC or GC, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.
For this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization methods. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₇H₁₅NO₃).
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns. By isolating the parent ion and inducing fragmentation, characteristic product ions are formed that help confirm the structure. Expected fragmentation pathways for this molecule would include:
Loss of a water molecule (H₂O) from the hydroxyl group.
Loss of the carboxyl group as carbon dioxide (CO₂).
Cleavage of the carbon-carbon bonds along the heptanoic acid chain.
These fragmentation patterns provide a fingerprint that helps to confirm the identity of the compound. researchgate.netnih.gov
Chromatographic Separation and Purity Assessment
Chromatography is essential for separating this compound from reaction byproducts, starting materials, and other stereoisomers, thereby ensuring the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile, polar compounds like amino acids. Given that this compound has two chiral centers, it can exist as four possible stereoisomers. Chiral HPLC is specifically required to separate these enantiomers and diastereomers.
The direct separation of underivatized amino acid enantiomers can be challenging due to their zwitterionic nature. sigmaaldrich.com However, specialized chiral stationary phases (CSPs) have been developed that can achieve this separation. chromatographytoday.com Alternatively, the amino acid can be derivatized with a chiral or achiral reagent to improve its chromatographic properties and facilitate separation. sigmaaldrich.comnih.gov
Common types of CSPs used for amino acid separations include:
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are highly versatile and can separate a wide range of polar and ionic compounds, including underivatized amino acids, often in reversed-phase or polar organic modes. sigmaaldrich.comsigmaaldrich.com The teicoplanin aglycone (TAG) phase has shown complementary selectivity. sigmaaldrich.com
Crown Ether Phases (e.g., CROWNPAK®): These phases are particularly effective for separating primary amino acids, forming inclusion complexes with the protonated amino group. ankara.edu.tr
Polysaccharide-based Phases (e.g., Cellulose or Amylose derivatives): While broadly applicable, they are often used for N-protected amino acids as the separation of underivatized, polar amino acids can be difficult. ankara.edu.tr
Zwitterionic Ion-Exchange Phases: These CSPs utilize electrostatic interactions and are effective for separating amino acids. chromatographytoday.comhplc.eu
Table 2: Common Chiral Stationary Phases (CSPs) for Amino Acid Analysis
| CSP Type | Chiral Selector Example | Separation Principle | Suitability for this compound |
|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin A | Hydrogen bonding, ionic interactions, steric interactions | High; effective for underivatized polar and ionic amino acids. sigmaaldrich.com |
| Crown Ether | (S)- or (R)-18-crown-6-tetracarboxylic acid | Inclusion complexation with the primary amine | High; specifically designed for primary amino acids. ankara.edu.tr |
| Polysaccharide | Cellulose or Amylose carbamate (B1207046) derivatives | Hydrogen bonding, dipole-dipole, steric inclusion | Moderate; often more effective for N-derivatized amino acids. |
| Zwitterionic Ion-Exchange | Quinine or Quinidine derivatives | Electrostatic and steric interactions | High; combines anion-exchange and zwitterionic mechanisms. chromatographytoday.comhplc.eu |
Gas Chromatography (GC) is a high-resolution separation technique, but it is suitable only for volatile and thermally stable compounds. Amino acids like this compound are non-volatile due to their polar functional groups (-COOH, -OH, -NH₂). sigmaaldrich.comthermofisher.com Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis. mdpi.com
Derivatization serves to mask the polar functional groups, thereby increasing the compound's volatility and thermal stability. sigmaaldrich.com This process involves converting the active hydrogens into less polar, non-reactive moieties. For this specific compound, a two-step derivatization is often necessary:
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or propyl ester).
Acylation/Silylation: The amino and hydroxyl groups are acylated (e.g., with pentafluoropropionic anhydride, PFPA) or silylated (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA, or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA). sigmaaldrich.comthermofisher.com
The resulting volatile derivative can then be separated on a GC column and detected by mass spectrometry. GC-MS analysis of the derivatives allows for both qualitative identification and quantitative measurement. nih.govnih.gov
Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent Class | Specific Reagent | Target Functional Group(s) | Notes |
|---|---|---|---|
| Silylation | MSTFA | -OH, -NH₂, -COOH, -SH | Forms volatile by-products, making it a clean reagent. thermofisher.com |
| MTBSTFA | -OH, -NH₂, -COOH, -SH | Forms more stable TBDMS derivatives that are less sensitive to moisture. sigmaaldrich.com | |
| Acylation | Pentafluoropropionic Anhydride (PFPA) | -OH, -NH₂ | Often used after esterification of the carboxyl group. mdpi.com |
| Methyl/Propyl Chloroformate | -NH₂, -COOH | A rapid, one-step derivatization that can be performed in an aqueous medium. nih.gov |
Natural Occurrence and Biosynthetic Investigations
Identification in Biological Systems (e.g., Fungal Species, Cyanobacteria)
Non-proteinogenic amino acids, including α-hydroxy-β-amino acids, are frequently identified as components of complex secondary metabolites in various microorganisms. Cyanobacteria, in particular, are a rich source of peptides containing these unusual residues.
The most well-documented analogue, (2S,3R)-3-amino-2-hydroxydecanoic acid (Ahda) , is a characteristic feature of microginins, a class of linear peptides produced by cyanobacteria. mdpi.comresearchgate.net These compounds have been isolated from multiple species, most notably Microcystis aeruginosa. mdpi.comresearchgate.net The stereochemistry of naturally occurring Ahda was confirmed as (2S,3R) through spectroscopic comparison with synthetic standards. mdpi.com Microginins are a diverse family with over 80 known variants, many of which incorporate Ahda or a modified version of it. acs.org
In addition to the microginin family, cyanobacteria produce other peptides containing related hydroxyamino acid structures. The Ahp-cyclodepsipeptides (also known as cyanopeptolins or micropeptins) are a large family of over 200 non-ribosomal peptides characterized by the presence of a (3S)-amino-(6R)-hydroxypiperidone (Ahp) moiety. rsc.orgrsc.orgresearchgate.net These are also derived from cyanobacterial species like Microcystis and Lyngbya. rsc.orgrsc.org
Fungal species are also known to produce metabolites containing hydroxyamino acids. For example, (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP) are components of fungal toxins such as phomopsin B and ustiloxins. elsevierpure.com Furthermore, the LOTUS database of natural products reports that (2R,3S)-2-Amino-3,4-dihydroxybutanoic acid has been identified in the fungus Hypsizygus ulmarius. nih.gov
Despite the prevalence of its analogues, (2S,3R)-3-Amino-2-hydroxyheptanoic acid itself has not been reported as a naturally occurring compound in the reviewed scientific literature. Its mention is primarily confined to chemical databases and supplier catalogs. marketpublishers.com
Table 1: Examples of Naturally Occurring Hydroxyamino Acids and Their Sources
| Compound Name | Abbreviation | Biological Source | Organism Type |
| (2S,3R)-3-amino-2-hydroxydecanoic acid | Ahda | Microginins | Cyanobacteria (Microcystis aeruginosa) |
| (3S)-amino-(6R)-hydroxypiperidone | Ahp | Ahp-cyclodepsipeptides | Cyanobacteria (Microcystis, Lyngbya) |
| (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | ADHP | Phomopsin B, Ustiloxins | Fungi |
| (2R,3S)-2-Amino-3,4-dihydroxybutanoic acid | - | Hypsizygus ulmarius | Fungus |
Biosynthetic Pathways and Precursors
The biosynthesis of complex peptides containing non-proteinogenic amino acids like Ahda is accomplished by large, multifunctional enzyme complexes, rather than ribosomal protein synthesis. pnas.orgasm.org
The biosynthetic pathway for microginins, which contain Ahda, is encoded by the microginin biosynthetic gene cluster (mic BGC) . mdpi.com This gene cluster, approximately 30 kb in length, directs a hybrid system of Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS) . mdpi.comnih.gov
NRPS/PKS systems work in a modular fashion. PKS modules are responsible for building the carbon backbone of the fatty acid component (like the decanoic acid portion of Ahda) using simple precursors such as malonyl-CoA, which is derived from primary metabolism. nih.govasm.org NRPS modules then select, activate, and incorporate specific amino acids, which can be either proteinogenic or non-proteinogenic, into the growing peptide chain. mdpi.comasm.org The combined action of these modules allows for the assembly of complex lipopeptides like microginins. The gene cluster also contains genes for tailoring enzymes that can modify the residues, for instance, by N-methylation or halogenation. mdpi.comacs.org This modular biosynthetic logic is common for many cyanobacterial toxins, including the well-studied microcystins, which contain the complex amino acid Adda, also a product of a hybrid NRPS/PKS pathway. pnas.orgnih.govasm.org
The formation of the characteristic β-hydroxy-α-amino acid structure is a key step in the biosynthesis of these compounds. This transformation is generally catalyzed by specific classes of enzymes that create the C-C bond and set the stereochemistry. tandfonline.combohrium.com Key enzyme families involved include:
Threonine Aldolases (TAs): These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with various aldehydes to form β-hydroxy-α-amino acids. tandfonline.comnih.gov
Threonine Transaldolases (TTAs): These enzymes also catalyze C-C bond formation. For example, the l-threonine (B559522) transaldolase ObiH has been shown to be effective in synthesizing a diverse range of β-hydroxy-α-amino acids from various aldehydes. bohrium.comnih.gov
Serine Hydroxymethyltransferases (SHMTs): While their primary role is in one-carbon metabolism, SHMTs can also catalyze aldol reactions between glycine and aldehydes to produce β-hydroxy-α-amino acids. tandfonline.comnih.gov
Hydroxylases: An alternative route is the direct hydroxylation of an amino acid precursor. Fe(II)/α-ketoglutarate-dependent dioxygenases, for instance, are known to catalyze the highly regioselective and stereoselective hydroxylation of amino acids. nih.govmdpi.com
The biosynthesis of the Ahda unit in microginins is believed to start with a polyketide synthase module that generates a 3-oxo-decanoyl intermediate, which is then reductively aminated to form the 3-amino group, followed by α-hydroxylation to yield the final structure.
Table 2: Key Enzyme Families in Hydroxyamino Acid Biosynthesis
| Enzyme Family | Function | Cofactor/Dependency |
| Threonine Aldolases (TAs) | Aldol condensation of glycine and aldehydes | Pyridoxal Phosphate (PLP) |
| Threonine Transaldolases (TTAs) | Transaldol reaction between an amino acid and an aldehyde | Pyridoxal Phosphate (PLP) |
| Serine Hydroxymethyltransferases (SHMTs) | Aldol condensation of glycine and aldehydes | Pyridoxal Phosphate (PLP) |
| Dioxygenases (e.g., KDOs) | Regio- and stereoselective hydroxylation of amino acids | Fe(II)/α-ketoglutarate |
This compound belongs to the broad structural class of β-hydroxy-α-amino acids . tandfonline.combohrium.com Its structure is highly analogous to other naturally occurring compounds, differing primarily in the length of the aliphatic side chain.
Microginin Family: The most direct relationship is with (2S,3R)-3-amino-2-hydroxydecanoic acid (Ahda) and its chlorinated or hydroxylated variants found in microginins. mdpi.comacs.org These are linear lipopeptides synthesized by NRPS/PKS machinery in cyanobacteria. The structural difference is a C10 fatty acid tail in Ahda versus a C7 tail in the heptanoic acid analogue.
Ahp-Containing Depsipeptides: This family includes compounds like cyanopeptolins and micropeptins. rsc.orgrsc.org While their core structure is a cyclic depsipeptide (containing both ester and amide bonds), they are also products of NRPS pathways and feature the unique Ahp residue, which is a cyclized hydroxyamino acid derivative. rsc.orgresearchgate.net This highlights the diverse ways that NRPS systems can create and modify hydroxyamino acid units.
Microcystin Family: These cyclic heptapeptides contain the very complex non-proteinogenic amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid). pnas.orgasm.org Like Ahda, the biosynthesis of Adda is dependent on a hybrid PKS/NRPS system, demonstrating a conserved evolutionary strategy for producing complex amino acids with fatty acid-derived components. nih.gov
The common thread linking these families is their origin from microbial secondary metabolism, specifically via the versatile NRPS and PKS enzyme systems. These pathways allow for the generation of immense structural diversity from simple building blocks, leading to a wide array of bioactive compounds containing unusual residues like this compound and its known analogues.
Future Directions and Emerging Research Avenues
Development of Next-Generation Analogues for Specific Research Applications
The development of next-generation analogues of (2S,3R)-3-amino-2-hydroxyheptanoic acid is a promising frontier for targeted research applications. By systematically modifying the core structure, scientists can fine-tune the molecule's properties to probe biological systems with greater precision or to enhance specific activities. The synthesis of analogues of similar β-hydroxy-α-amino acids, such as aminophosphonates, serves as a blueprint for future work in this area. mdpi.com These efforts could involve the creation of a diverse library of derivatives with variations in the alkyl chain length, the introduction of aromatic or heterocyclic moieties, and the modification of the amino and hydroxyl groups.
One potential direction is the development of phosphonate (B1237965) analogues, which have shown a wide spectrum of biological activities, including antiproliferative, antimicrobial, and antiviral properties. mdpi.com Another avenue involves the creation of fluorinated analogues, which can offer altered metabolic stability and binding affinities. The synthesis of such analogues would rely on versatile synthetic platforms that allow for the late-stage diversification of the lead compound. These next-generation molecules could serve as invaluable tools for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for any observed biological effects. Furthermore, the incorporation of reporter tags, such as fluorescent labels or biotin, into these analogues would facilitate the tracking and identification of their cellular targets.
Advanced Synthetic Strategies for Scalable Production and Stereocontrol
The advancement of synthetic methodologies is crucial for the scalable and stereochemically precise production of this compound and its analogues. Current research into the synthesis of structurally related compounds highlights several promising strategies. For instance, the stereoselective synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid has been successfully achieved from D-glucose, demonstrating the utility of carbohydrate-based chiral pools for constructing the desired stereochemistry. nih.govresearchgate.net This approach ensures excellent control over the stereocenters at C2 and C3.
Another powerful strategy involves the use of Garner's aldehyde as a starting material, which has been effectively employed in the stereocontrolled synthesis of other complex amino acids. elsevierpure.com This method offers a versatile route to both (2S,3R) and (2S,3S) diastereomers, which is essential for comparative biological studies. elsevierpure.com Furthermore, enzymatic and biocatalytic approaches are emerging as highly efficient and environmentally friendly alternatives to traditional chemical synthesis. A three-component enzymatic strategy for the stereoselective synthesis of amino-diols and amino-polyols showcases the potential of using enzymes like aldolases and imine reductases to achieve high stereoselectivity under mild reaction conditions. nih.gov The development of such biocatalytic cascades could pave the way for the large-scale, cost-effective production of this compound.
Future research in this area will likely focus on the development of catalytic asymmetric methods to further improve efficiency and reduce waste. The refinement of these synthetic routes will be instrumental in making this compound and its derivatives more accessible for widespread investigation.
Deepening Mechanistic Understanding of Biological Roles in Model Systems
A critical area for future research is the elucidation of the biological roles and mechanisms of action of this compound in various model systems. Currently, there is a scarcity of data on the specific biological functions of this compound. However, insights can be drawn from structurally similar molecules. For example, the enantiomer of a related compound, (2S,3R)-α-hydroxy-β-aminodecanoic acid, is a component of microginin, a linear pentapeptide with antihypertensive properties due to its inhibition of the angiotensin-converting enzyme (ACE). nih.gov This suggests that this compound could potentially interact with similar biological targets.
Future investigations should employ a range of model systems, from cell-based assays to whole organisms, to screen for biological activity. Initial studies could explore its effects on various enzymes, receptors, and signaling pathways. Given its amino acid-like structure, it may play a role in metabolic processes or act as a mimic of natural amino acids, thereby interfering with protein synthesis or other metabolic pathways. The use of advanced "omics" technologies, such as proteomics and metabolomics, could help to identify the cellular pathways affected by this compound.
Moreover, the development of knockout or knockdown models for specific enzymes or receptors, guided by computational docking studies, could help to pinpoint its direct molecular targets. Understanding the fundamental biological roles of this compound will not only expand our knowledge of its intrinsic properties but also pave the way for its potential development in various research applications. A market report has identified this compound as a chemical or reaction intermediate, indicating its current use in synthesis rather than for its biological properties, highlighting the untapped potential for research in this area. marketpublishers.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S,3R)-3-Amino-2-hydroxyheptanoic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves stereoselective strategies to establish the (2S,3R) configuration. A common approach includes:
- Step 1 : Starting with protected amino acids (e.g., L-serine derivatives) to introduce the hydroxyl and amino groups via asymmetric catalysis or enzymatic resolution .
- Step 2 : Chain elongation using homologation reactions (e.g., Arndt-Eistert or alkylation) to extend the carbon backbone to heptanoic acid .
- Step 3 : Deprotection under mild acidic or enzymatic conditions to preserve stereochemical integrity .
- Key Data : Yield optimization (70–85%) and enantiomeric excess (>95%) are critical metrics, verified via HPLC with chiral columns .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and racemization .
- Handling : Use gloves (nitrile or neoprene) and eye protection (safety goggles) to avoid skin/eye contact. Work under inert atmosphere (N₂/Ar) for moisture-sensitive reactions .
- Decomposition Risks : Exposure to high temperatures (>40°C) or prolonged air contact leads to degradation products (e.g., ketones via oxidation) .
Advanced Research Questions
Q. What analytical techniques are most effective for confirming the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration via crystal structure analysis (e.g., hydrogen-bonding networks in the solid state) .
- NMR Spectroscopy : Use NOESY or ROESY to detect spatial proximity between protons (e.g., H2 and H3 coupling confirms relative configuration) .
- Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry; compare to known standards (e.g., L-threonine derivatives) .
- Data Table :
| Technique | Key Metrics | Reference |
|---|---|---|
| X-ray | R-factor < 0.05, resolution 1.2 Å | |
| NMR | J2,3 coupling constant = 3.5–4.0 Hz |
Q. How does the stereochemistry of this compound influence its biological activity or enzyme interactions?
- Methodological Answer :
- Enzyme Inhibition : The (2S,3R) configuration mimics transition states in glycosidase or protease active sites. For example, analogs like Amastatin (a related compound) inhibit aminopeptidases via stereospecific binding .
- Structure-Activity Relationship (SAR) : Reverse stereoisomers (e.g., 2R,3S) show reduced inhibition potency (IC₅₀ values 10× higher) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities by comparing dihedral angles of hydroxy/amino groups to enzyme pockets .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound?
- Methodological Answer :
- Contradiction : Variability in solubility (e.g., aqueous vs. DMSO) may arise from pH-dependent ionization (pKaCOOH ≈ 2.5; pKaNH2 ≈ 9.8) .
- Resolution :
Perform pH-controlled solubility assays (e.g., buffer systems at pH 2.0, 7.4, 10.0).
Use dynamic light scattering (DLS) to monitor aggregation in polar solvents .
- Case Study : At pH 7.4, solubility drops to 2 mg/mL due to zwitterionic form precipitation, whereas DMSO enhances solubility to 50 mg/mL .
Experimental Design Considerations
Q. What precautions are necessary when incorporating this compound into peptide synthesis protocols?
- Methodological Answer :
- Coupling Reactions : Use HOBt/DIC activation to minimize racemization during amide bond formation .
- Side Reactions : The β-hydroxy group may undergo dehydration; monitor via LC-MS for [M–H2O] peaks .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) effectively separates diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
